molecular formula C14H21N5O3S B070749 Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- CAS No. 167309-33-3

Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-

Katalognummer B070749
CAS-Nummer: 167309-33-3
Molekulargewicht: 339.42 g/mol
InChI-Schlüssel: GSGDAROOKLHPTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-, also known as CTMP, is a potent and selective inhibitor of protein kinase CK2. This compound has gained significant attention in the scientific community due to its potential applications in cancer research and therapy.

Wirkmechanismus

Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- acts as a selective inhibitor of protein kinase CK2, a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. By inhibiting CK2, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
Studies have shown that Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has a potent anti-proliferative effect on cancer cells, inducing cell cycle arrest and apoptosis. Additionally, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has also been shown to enhance the efficacy of chemotherapy drugs, reducing the dosage required for effective treatment.

Vorteile Und Einschränkungen Für Laborexperimente

Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has several advantages for lab experiments, including its high potency and selectivity for CK2 inhibition. However, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- is a relatively new compound, and its long-term effects on normal cells and tissues are not yet fully understood. Additionally, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has poor solubility in water, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to better understand the long-term effects of Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- on normal cells and tissues. Finally, the potential applications of Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- in combination therapy with other cancer drugs should be explored further.

Synthesemethoden

The synthesis of Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- involves a multi-step process, starting with the reaction between cyclohexanemethanesulfonyl chloride and 1,2,4-triazole. The resulting product is then reacted with 6-hydroxy-7-methyl-1,2,4-triazolo[1,5-b]pyridazine to form the final compound, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-. The yield of this synthesis method is reported to be around 60%.

Wissenschaftliche Forschungsanwendungen

Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has been extensively studied for its potential applications in cancer research and therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has been found to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. Other potential applications of Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- include the treatment of neurodegenerative diseases and inflammation.

Eigenschaften

CAS-Nummer

167309-33-3

Produktname

Cyclohexanemethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-

Molekularformel

C14H21N5O3S

Molekulargewicht

339.42 g/mol

IUPAC-Name

[1-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxymethyl]cyclohexyl]methanesulfonamide

InChI

InChI=1S/C14H21N5O3S/c1-11-7-12-16-10-17-19(12)18-13(11)22-8-14(9-23(15,20)21)5-3-2-4-6-14/h7,10H,2-6,8-9H2,1H3,(H2,15,20,21)

InChI-Schlüssel

GSGDAROOKLHPTF-UHFFFAOYSA-N

SMILES

CC1=CC2=NC=NN2N=C1OCC3(CCCCC3)CS(=O)(=O)N

Kanonische SMILES

CC1=CC2=NC=NN2N=C1OCC3(CCCCC3)CS(=O)(=O)N

Andere CAS-Nummern

167309-33-3

Synonyme

[1-[(4-methyl-1,2,7,9-tetrazabicyclo[4.3.0]nona-2,4,6,8-tetraen-3-yl)o xymethyl]cyclohexyl]methanesulfonamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.